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Compound of Interest

Compound Name: 2-Methyl-1,3-benzothiazol-5-ol

Cat. No.: B1361416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazol-5-ol, a
heterocyclic compound of interest in medicinal chemistry. The document details its chemical

identity, physicochemical properties, representative experimental protocols, and logical

workflows pertinent to its synthesis and potential mechanism of action.

IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is 2-methyl-1,3-benzothiazol-5-ol.[1] It consists of

a benzene ring fused to a thiazole ring at the 4 and 5 positions, forming the benzothiazole core.

A methyl group is substituted at the 2-position of the thiazole ring, and a hydroxyl group is at

the 5-position of the benzene ring.

Chemical Structure:

Molecular Formula: C₈H₇NOS[1]

SMILES:CC1=NC2=C(S1)C=CC(=C2)O[1]

InChI Key:LAKVUPMDDFICNR-UHFFFAOYSA-N[1]
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Quantitative data for 2-Methyl-1,3-benzothiazol-5-ol is primarily based on computational

models. These properties are essential for predicting its behavior in biological systems and for

guiding drug design and development efforts.

Property Name Value Source

Molecular Weight 165.21 g/mol PubChem[1]

Exact Mass 165.02483502 Da PubChem[1]

XLogP3 2.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Topological Polar Surface Area 61.4 Å² PubChem[1]

Heavy Atom Count 11 PubChem[1]

CAS Number 68867-14-1 PubChem[1]

Experimental Protocols
While specific experimental procedures for 2-Methyl-1,3-benzothiazol-5-ol are not extensively

published, the following protocols are representative of the synthesis and characterization of

this class of compounds, based on established methods for benzothiazole synthesis.[2][3][4]

The most common and direct method for synthesizing 2-substituted benzothiazoles is the

condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[2]

Objective: To synthesize 2-Methyl-1,3-benzothiazol-5-ol.

Reaction Scheme: 2-Amino-4-mercaptophenol reacts with acetic acid, typically in the presence

of a dehydrating agent or catalyst, to yield the target compound.

Materials:
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2-Amino-4-mercaptophenol

Glacial Acetic Acid

Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-

amino-4-mercaptophenol (1 equivalent) and an excess of glacial acetic acid (which also acts

as the solvent).

Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

Heat the reaction mixture to 120-140 °C and maintain under reflux for 4-6 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice

with stirring.

Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until

effervescence ceases and the pH is approximately 7-8.

Extract the aqueous mixture three times with ethyl acetate.

Combine the organic layers and wash with brine. Dry the organic phase over anhydrous

sodium sulfate.

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator

to obtain the crude product.
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Purify the crude solid by column chromatography on silica gel or by recrystallization from a

suitable solvent system (e.g., ethanol/water) to yield pure 2-Methyl-1,3-benzothiazol-5-ol.

The identity and purity of the synthesized compound would be confirmed using standard

spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) in the

upfield region (~2.5-2.8 ppm), signals for the aromatic protons on the benzothiazole ring in

the downfield region (~6.8-7.8 ppm), and a broad singlet for the hydroxyl proton (-OH)

which may be exchangeable with D₂O.[5]

¹³C NMR: Characteristic signals would appear for the methyl carbon, the aromatic

carbons, and the C-2 carbon attached to both sulfur and nitrogen, which typically shows a

downfield shift (~150-170 ppm).[5]

Infrared (IR) Spectroscopy:

A broad absorption band is expected in the range of 3200-3600 cm⁻¹ corresponding to the

O-H stretching of the hydroxyl group.

C=N stretching vibration of the thiazole ring would appear around 1600-1650 cm⁻¹.

C-S stretching vibrations would be observed in the fingerprint region.

Mass Spectrometry (MS):

The analysis should show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (165.21 g/mol ).[1][5]

Visualizations: Workflows and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental and

logical processes.
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Caption: General workflow for the synthesis of 2-Methyl-1,3-benzothiazol-5-ol.

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities by

interacting with various biological targets.[6][7] This diagram illustrates a logical pathway from

the chemical scaffold to a potential therapeutic outcome, such as anticancer activity, which is a

frequently studied property of this class of compounds.[7]
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Caption: Logical pathway for the potential biological activity of a benzothiazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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